molecular formula C22H22N2O6S B11057996 5-(1,3-benzodioxol-5-yl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

5-(1,3-benzodioxol-5-yl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11057996
M. Wt: 442.5 g/mol
InChI Key: VGXMDBIBVLERGJ-UHFFFAOYSA-N
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Description

5-(1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-(2-MORPHOLINOETHYL)-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a benzodioxole ring, a morpholinoethyl group, and a thienylcarbonyl group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-(2-MORPHOLINOETHYL)-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multiple steps, including the formation of the benzodioxole ring, the introduction of the morpholinoethyl group, and the addition of the thienylcarbonyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to monitor and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-(2-MORPHOLINOETHYL)-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary widely, including different solvents, temperatures, and pressures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-(1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-(2-MORPHOLINOETHYL)-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and anticancer properties.

    Industry: The compound can be used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism by which 5-(1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-(2-MORPHOLINOETHYL)-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting gene expression. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-(2-MORPHOLINOETHYL)-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
  • 5-(1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-(2-MORPHOLINOETHYL)-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE

Uniqueness

The uniqueness of 5-(1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-(2-MORPHOLINOETHYL)-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H22N2O6S

Molecular Weight

442.5 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C22H22N2O6S/c25-20(17-2-1-11-31-17)18-19(14-3-4-15-16(12-14)30-13-29-15)24(22(27)21(18)26)6-5-23-7-9-28-10-8-23/h1-4,11-12,19,26H,5-10,13H2

InChI Key

VGXMDBIBVLERGJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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